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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

Cat. No.: B15612851 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC EGFR degrader 11, also

known as Compound B71, with a specific focus on its binding affinity to the Cereblon (CRBN)-

DDB1 E3 ubiquitin ligase complex. This document details the mechanism of action, quantitative

binding and degradation data, relevant signaling pathways, and comprehensive experimental

protocols for its characterization.

Introduction to PROTAC EGFR Degrader 11
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents

designed to eliminate specific proteins from the cell rather than merely inhibiting their function.

[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical

linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin

ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for

degradation by the cell's natural disposal machinery, the proteasome.[3]

PROTAC EGFR degrader 11 is a potent and specific degrader of the Epidermal Growth Factor

Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a key driver in the

development and progression of various cancers, particularly non-small-cell lung cancer

(NSCLC).[2][4][5] By targeting EGFR for degradation, this PROTAC offers a promising strategy

to overcome the resistance mechanisms that often limit the efficacy of traditional EGFR

inhibitors.[1][6]
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Mechanism of Action: Ternary Complex Formation
The primary mechanism of action for PROTAC EGFR degrader 11 involves hijacking the

CRBN-DDB1 E3 ligase complex. The degrader molecule acts as a molecular scaffold, bringing

EGFR into close proximity with CRBN. This ternary complex (EGFR–degrader 11–CRBN) is

the critical intermediate that enables the E3 ligase to transfer ubiquitin molecules to the EGFR

protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S

proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of

degradation.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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